molecular formula C29H23ClN2OS B2955130 N-(2-((2-(4-chlorophenyl)-1H-indol-3-yl)thio)ethyl)-[1,1'-biphenyl]-4-carboxamide CAS No. 850917-54-3

N-(2-((2-(4-chlorophenyl)-1H-indol-3-yl)thio)ethyl)-[1,1'-biphenyl]-4-carboxamide

Cat. No. B2955130
CAS RN: 850917-54-3
M. Wt: 483.03
InChI Key: GUVBDGJYEXSTCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-((2-(4-chlorophenyl)-1H-indol-3-yl)thio)ethyl)-[1,1'-biphenyl]-4-carboxamide is a useful research compound. Its molecular formula is C29H23ClN2OS and its molecular weight is 483.03. The purity is usually 95%.
BenchChem offers high-quality N-(2-((2-(4-chlorophenyl)-1H-indol-3-yl)thio)ethyl)-[1,1'-biphenyl]-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-((2-(4-chlorophenyl)-1H-indol-3-yl)thio)ethyl)-[1,1'-biphenyl]-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Optimization of Chemical Functionalities

Researchers have extensively studied the chemical functionalities of indole-2-carboxamides, revealing key structural requirements for allosteric modulation of cannabinoid type 1 receptors (CB1). These include a critical chain length at the C3-position, an electron-withdrawing group at the C5-position, the length of the linker between the amide bond and the phenyl ring B, and the amino substituent on phenyl ring B. Such modifications significantly impact binding affinity and cooperativity, highlighting the molecule's potential in designing potent CB1 allosteric modulators (Khurana et al., 2014).

Antimicrobial Agents

The synthesis and evaluation of various carboxamide derivatives have shown potential antimicrobial activities. For instance, compounds with specific structural features have demonstrated significant in vitro antibacterial and antifungal activities against common pathogens like Escherichia coli, Staphylococcus aureus, and Candida albicans. These findings suggest the chemical framework of such molecules as a promising scaffold for developing new antimicrobial agents (Desai et al., 2011).

Anticonvulsant Properties

The crystal structure analysis of anticonvulsant enaminones derived from similar chemical backbones has provided insights into their potential therapeutic applications. These compounds exhibit a range of interactions and conformations that could be leveraged for designing new anticonvulsant drugs (Kubicki et al., 2000).

Synthesis and Transformation Studies

Research on the synthesis and transformations of ethyl 3-(benzoylamino)-1H-indole-2-carboxylates has demonstrated various chemical reactions that lead to the formation of new compounds with potential biological activities. Such studies are crucial for understanding the chemical behavior of this class of compounds and for exploring their application in medicinal chemistry (Cucek et al., 2008).

Antipathogenic Properties

The synthesis of new thiourea derivatives and their evaluation for antipathogenic activity have revealed the potential of these compounds in combating microbial infections. The structure-activity relationship analysis suggests that specific substitutions on the thiourea moiety can enhance antimicrobial efficacy, particularly against biofilm-forming pathogens like Pseudomonas aeruginosa and Staphylococcus aureus (Limban et al., 2011).

properties

IUPAC Name

N-[2-[[2-(4-chlorophenyl)-1H-indol-3-yl]sulfanyl]ethyl]-4-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H23ClN2OS/c30-24-16-14-22(15-17-24)27-28(25-8-4-5-9-26(25)32-27)34-19-18-31-29(33)23-12-10-21(11-13-23)20-6-2-1-3-7-20/h1-17,32H,18-19H2,(H,31,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUVBDGJYEXSTCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NCCSC3=C(NC4=CC=CC=C43)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H23ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-((2-(4-chlorophenyl)-1H-indol-3-yl)thio)ethyl)-[1,1'-biphenyl]-4-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.